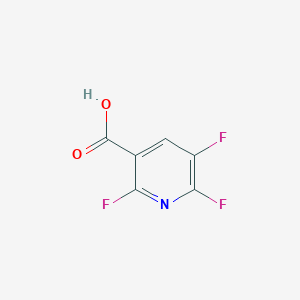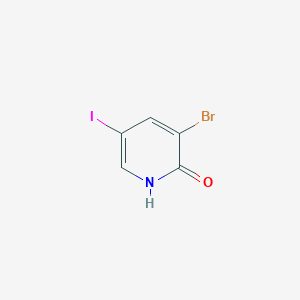
3-Bromo-5-iodopyridin-2-ol
Descripción general
Descripción
3-Bromo-5-iodopyridin-2-ol is a halogenated heterocyclic compound with the molecular formula C5H3BrINO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of both bromine and iodine atoms in the pyridine ring makes this compound particularly interesting for various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-iodopyridin-2-ol can be achieved through several methods. One common approach involves the halogenation of pyridin-2-ol. The process typically includes the following steps:
Bromination: Pyridin-2-ol is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-iodopyridin-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The hydroxyl group in the pyridine ring can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Electrophilic Substitution: Bromine (Br2), iodine (I2)
Coupling Reactions: Palladium catalysts (Pd), boronic acids, esters
Oxidation: Hydrogen peroxide (H2O2), sodium hypochlorite (NaOCl)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines .
Aplicaciones Científicas De Investigación
3-Bromo-5-iodopyridin-2-ol has several scientific research applications across different fields:
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-iodopyridin-2-ol depends on its specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of halogen atoms and the hydroxyl group, which can participate in various substitution and coupling reactions . In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-iodopyridin-3-ol: Similar structure but different positioning of halogen atoms.
2-Bromo-5-iodopyridin-3-amine: Contains an amino group instead of a hydroxyl group.
3-Bromo-5-iodopyridin-4-amine: Contains an amino group at a different position.
Uniqueness
The presence of both halogens and a hydroxyl group allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
3-bromo-5-iodo-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrINO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCOEKKQKHACCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50698895 | |
| Record name | 3-Bromo-5-iodopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50698895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637348-81-3 | |
| Record name | 3-Bromo-5-iodopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50698895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride](/img/structure/B1395210.png)
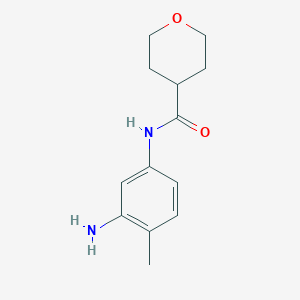



![1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1395218.png)
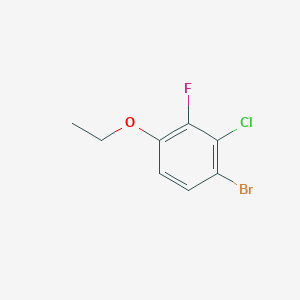
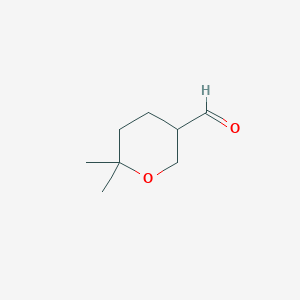
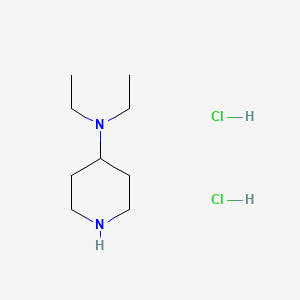
![6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395226.png)
